10-Fold Weaker Affinity at α2δ Subunit vs. Pregabalin Defines its Role as a Negative Control
In direct comparative studies, (R)-2-(aminomethyl)-4-methylpentanoic acid (R-isobutylgaba) demonstrates an affinity for the α2δ subunit of voltage-dependent calcium channels (VDCC) that is approximately 10-fold weaker than that of the S-enantiomer, Pregabalin [1]. This stark difference in binding affinity directly correlates with in vivo efficacy, where the R-enantiomer exhibits minimal activity in rat models of anxiety, only showing an effect at the highest tested dose of 100 mg/kg, compared to minimum effective doses of 3 and 10 mg/kg for Pregabalin [1].
| Evidence Dimension | In vitro binding affinity to α2δ subunit of VDCC |
|---|---|
| Target Compound Data | Relative affinity ~10% of S-enantiomer (Ki not explicitly stated, described as '10 fold weaker') |
| Comparator Or Baseline | Pregabalin (S-enantiomer): High affinity (Ki ~0.05 µM, from reference) |
| Quantified Difference | ~10-fold weaker |
| Conditions | Radioligand binding assay using [3H]-gabapentin at the α2δ site |
Why This Matters
This quantifiable 10-fold difference in target engagement is critical for its use as a stereospecific negative control, enabling researchers to validate target-specific effects of Pregabalin and screen for novel α2δ ligands without confounding off-target activity.
- [1] Field, M. J., Oles, R. J., Lewis, A. S., McCleary, S., Hughes, J., & Singh, L. (2001). Pregabalin may represent a novel class of anxiolytic agents with a broad spectrum of activity. British Journal of Pharmacology, 132(1), 1–4. View Source
